N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN2O2/c18-11-1-6-15(14(19)8-11)21-17(24)10-7-16(23)22(9-10)13-4-2-12(20)3-5-13/h1-6,8,10H,7,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUHZINFYBYHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the 2,4-dichlorophenyl and 4-fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Pharmacological Applications
1.1 NK-3 Receptor Antagonism
One of the primary applications of this compound is as an NK-3 receptor antagonist. The NK-3 receptor is implicated in several physiological processes, including the regulation of circadian rhythms, mood disorders, and reproductive functions. Research has shown that antagonists targeting this receptor can be beneficial in treating conditions such as obesity and metabolic syndrome. For instance, a patent describes the use of NK-3 receptor antagonists for managing pathological body fat and weight excess, indicating a therapeutic pathway for obesity treatment through modulation of neuropeptide signaling pathways .
1.2 Antidepressant Effects
Studies have suggested that compounds similar to N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide may exhibit antidepressant properties by influencing neurotransmitter systems. By blocking NK-3 receptors, these compounds may alleviate depressive symptoms associated with various mood disorders. Clinical trials exploring the efficacy of NK-3 antagonists in depression are ongoing, highlighting the compound's potential in mental health therapeutics.
Medicinal Chemistry
2.1 Structure-Activity Relationship (SAR)
The chemical structure of this compound allows for modifications that can enhance its pharmacological profile. SAR studies have shown that variations in the phenyl groups and the oxopyrrolidine core can significantly impact receptor binding affinity and selectivity. This adaptability makes it a valuable scaffold for developing new therapeutic agents targeting the NK-3 receptor and related pathways.
Toxicology and Safety Assessments
3.1 Comparative Toxicogenomics Database Findings
Toxicological assessments are crucial for understanding the safety profile of new compounds. Data from the Comparative Toxicogenomics Database indicates that pyrrole derivatives, including this compound, have varying degrees of toxicity depending on their chemical modifications and biological interactions . Ongoing research aims to elucidate these toxicological profiles to ensure safe clinical applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Pyrrolidine-3-carboxamide Derivatives
The target compound shares its pyrrolidine-3-carboxamide core with several analogs, differing primarily in substituent groups. Key examples include:
Notes:
- *Estimated molecular weight based on formula C₁₇H₁₂Cl₂FNO₂.
- Thiadiazole, oxadiazole, and tetrazole substituents introduce heterocyclic diversity, which can modulate solubility, metabolic stability, and target interactions.
- The target compound’s dichlorophenyl and fluorophenyl groups likely confer higher lipophilicity compared to analogs with polar substituents (e.g., tetrazole, coumarin).
Halogenated Aromatic Compounds
Compounds with halogenated phenyl groups exhibit distinct physicochemical and biological properties. Comparisons include:
Pyrazole Derivatives ()
Pyrazole-based analogs with halogenated aryl groups show structural parallels in substitution patterns:
- Ethyl 3-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate : Melting point 114–116°C; nitro group introduces electron-withdrawing effects.
- 5-Amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile: Melting point 222–224°C; amino and nitrile groups enhance polarity.
Comparison Insight :
The target compound lacks the nitro or nitrile functional groups present in these pyrazoles, which may reduce its reactivity and cytotoxicity.
Cytotoxicity of Halogenated Heterocycles ()
- 4-[(1-{[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol: Cytotoxicity at 35.5% (10% DMSO), plaque reduction at 55.3% .
- N-(2-((3,4-dihydroisoquinolin-2-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide: Higher cytotoxicity (117.4%) but lower plaque reduction (55.3%) .
Comparison Insight: Cytotoxicity trends suggest that bulkier substituents (e.g., dihydroisoquinoline sulfonyl) may increase toxicity, whereas fluorophenyl-pyrazole hybrids balance potency and safety. The target compound’s dichlorophenyl group could similarly influence toxicity profiles.
Functional Group Variations
Thiadiazole vs. Oxadiazole Substituents
- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Thiadiazole’s sulfur atom may improve membrane permeability.
- N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (): Oxadiazole’s nitrogen-rich structure enhances hydrogen-bonding capacity.
receptors).
Tables for Quick Reference
Table 1: Molecular Weights and Substituents of Key Analogs
| Compound Type | Molecular Weight | Key Substituents |
|---|---|---|
| Target Compound | ~365.2 | 2,4-Cl₂Ph, 4-FPh |
| Thiadiazole Analog | 313.33 | 5-Isopropyl-1,3,4-thiadiazol-2-yl |
| Oxadiazole-Coumarin Hybrid | 382.8 | 2-Oxo-coumarin-6-yl |
| Tetrazole-Linked Analog | 431.3 | Tetrazole-methyl-4-ClPh |
Table 2: Cytotoxicity Data from
| Compound ID () | Cytotoxicity (% at 10% DMSO) | Plaque Reduction (%) |
|---|---|---|
| 568 | 117.4 | 55.3 |
| 172 | 35.5 | 0.568 |
Biological Activity
N-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes the available research findings, case studies, and experimental data related to its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClFNO
- Molecular Weight : 339.19 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to oxopyrrolidine compounds. In particular, derivatives of 5-oxopyrrolidine have shown promising activity against multidrug-resistant pathogens.
In Vitro Studies
- Antibacterial Activity : A study evaluated the efficacy of various 5-oxopyrrolidine derivatives against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compounds exhibited structure-dependent antimicrobial activity, with certain substitutions significantly enhancing their effectiveness against resistant strains .
- Antifungal Activity : The same derivatives were tested against pathogenic fungi, showing notable effects on strains like Candida auris and Aspergillus fumigatus. The results indicated a potential for these compounds in treating fungal infections resistant to conventional therapies .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines.
Case Studies
- Cell Line Testing : In vitro assays using the A549 human lung adenocarcinoma cell line demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The MTT assay indicated that certain structural modifications led to enhanced anticancer activity compared to standard treatments like cisplatin .
- Mechanism of Action : The anticancer activity was attributed to the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Compounds with specific substituents (e.g., 4-dimethylamino phenyl) showed increased cytotoxicity while maintaining lower toxicity towards non-cancerous cells .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions such as nucleophilic substitution, cyclization, and carboxamide coupling. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for condensation steps .
- Temperature control : Cyclization steps often require reflux conditions (80–120°C) to achieve optimal yields .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product (>95% purity) .
- Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide coupling | EDCI, HOBt, DMF, RT | 65–75 |
| Cyclization | K₂CO₃, DMSO, 100°C | 50–60 |
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing 2,4-dichlorophenyl vs. fluorophenyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₈H₁₄Cl₂FN₂O₂) .
- X-ray crystallography : Resolve structural ambiguities, such as the conformation of the pyrrolidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and control compounds to validate activity .
- Structural analogs : Test derivatives (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference data from independent studies (e.g., IC₅₀ discrepancies in kinase inhibition assays) while accounting for assay conditions (e.g., ATP concentration) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Hydrochloride or sodium salts improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- Formulation : Use lipid-based carriers (e.g., liposomes) for intravenous delivery, as logP values (~3.2) suggest moderate hydrophobicity .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding to target proteins (e.g., cyclooxygenase-2) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- QSAR models : Corporate electronic descriptors (e.g., Hammett σ values) to predict activity trends .
Data Contradiction Analysis
Q. Why do NMR spectra from different labs show variations in pyrrolidine ring proton shifts?
- Methodological Answer :
- Solvent effects : Deuterated DMSO vs. CDCl₃ can alter chemical shifts by 0.2–0.5 ppm .
- Tautomerism : The 5-oxopyrrolidine moiety may exist in keto-enol equilibrium, affecting peak splitting .
- Resolution : Use 600 MHz NMR with cryoprobes to resolve overlapping signals .
Structural and Mechanistic Insights
Q. What is the role of the dichlorophenyl group in modulating biological activity?
- Methodological Answer :
- Hydrophobic interactions : The 2,4-dichloro substitution enhances binding to hydrophobic pockets in target proteins (e.g., PARP-1) .
- Electron withdrawal : Chlorine atoms increase electrophilicity, potentially stabilizing transition states in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
